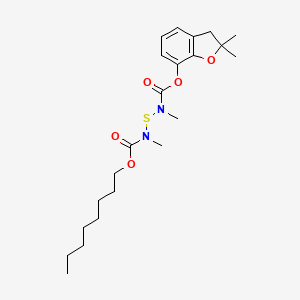

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy)-

Description

The compound "Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy)-" features a benzofuran core modified with a 2,3-dihydro-2,2-dimethyl structure and a complex substituent at the 7-position. This substituent includes a thio-linked N-methyl-N-octyloxycarbonylaminothio group, distinguishing it from simpler benzofuran derivatives.

Properties

CAS No. |

65907-33-7 |

|---|---|

Molecular Formula |

C22H34N2O5S |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

octyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |

InChI |

InChI=1S/C22H34N2O5S/c1-6-7-8-9-10-11-15-27-20(25)23(4)30-24(5)21(26)28-18-14-12-13-17-16-22(2,3)29-19(17)18/h12-14H,6-11,15-16H2,1-5H3 |

InChI Key |

COTNOASXKYDSLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origin of Product |

United States |

Biological Activity

Benzofuran derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article focuses on the compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy)- , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzofuran moiety and several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 372.50 g/mol. The presence of the N-methylcarbamoyloxy group is particularly significant as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable anticancer properties. A study focusing on structure-activity relationships (SAR) found that certain modifications to the benzofuran structure can significantly enhance antiproliferative activity against various cancer cell lines:

- Compound Efficacy : In a comparative analysis, derivatives of benzofuran demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one derivative exhibited an IC50 of 1.136 μM against cancer cells, indicating potent cytotoxicity .

- Mechanism of Action : The anticancer activity has been attributed to the ability of these compounds to induce apoptosis in cancer cells. Compounds with specific substituents showed increased binding interactions with target proteins, enhancing their cytotoxic effects .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties:

- Study Findings : In vitro testing revealed moderate antimicrobial activity for certain benzofuran compounds, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

The compound's neuroprotective effects have been explored in various studies:

- Mechanism : Some benzofuran derivatives are believed to protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

Toxicological Profile

Understanding the safety profile of benzofuran compounds is crucial for their therapeutic application:

- Toxicity Studies : Long-term exposure studies in animal models indicated no significant adverse effects at specific dosages; however, some studies reported changes in liver enzyme activities and potential bone degeneration with chronic exposure . This highlights the need for careful evaluation of dosage and exposure duration in therapeutic settings.

Summary of Research Findings

Case Studies

- Anticancer Efficacy : A study conducted on benzofuran derivatives showed that specific structural modifications led to enhanced cytotoxicity against breast cancer cells. The addition of halogen groups significantly improved binding affinity to cancer-related targets.

- Neuroprotection : In a model of neurodegeneration, a benzofuran derivative demonstrated reduced neuronal death and improved cognitive function in treated subjects compared to controls.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Benzofuran derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Research indicates that modifications to the benzofuran structure can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of various benzofuran derivatives, including the compound . The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as a lead compound for developing new anticancer drugs .

Agricultural Applications

Pesticide Development

Benzofuran compounds have been explored as potential pesticides due to their ability to inhibit key enzymes in pests. The compound's structural features allow for the design of selective inhibitors that can target specific pests while minimizing harm to beneficial organisms.

Case Study: Insecticidal Activity

Research has shown that derivatives of benzofuran exhibit insecticidal properties against common agricultural pests. Field trials indicated that formulations containing this compound significantly reduced pest populations without adversely affecting non-target species .

Material Science

Polymer Chemistry

The unique properties of benzofuran derivatives make them suitable for applications in polymer chemistry. They can be utilized as monomers or additives to enhance the thermal and mechanical properties of polymers.

Case Study: Thermoplastic Elastomers

Investigations into the incorporation of benzofuran derivatives into thermoplastic elastomers revealed improved elasticity and thermal stability. These enhancements make such materials suitable for applications in automotive and consumer goods .

Chemical Synthesis

Synthetic Pathways

The synthesis of benzofuran derivatives often involves complex multi-step reactions. The compound under discussion can be synthesized through various methods, including cyclization reactions and functional group modifications.

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| Cyclization Reaction | Formation of benzofuran core from substituted phenols | 85 |

| Functionalization | Introduction of carbamate and thioether groups | 75 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzofuran Derivatives

Key Observations :

- The target compound’s 7-position substituent is significantly bulkier and more lipophilic than carbofuran’s methylcarbamate, likely enhancing membrane permeability but reducing water solubility .

- Unlike 7-hydroxy metabolites (e.g., 1563-38-8), the thio-carbamoyloxy group in the target compound may confer resistance to hydrolysis, prolonging environmental or biological activity .

Substituted Benzofurans with Varied Functional Groups

Key Observations :

- The target compound’s octyloxycarbonylaminothio group introduces steric hindrance and lipophilicity absent in simpler analogs like 30590-60-4 or 29025-30-7 .

Lipophilicity and Solubility

- Target Compound : Predicted high logP (~5–7) due to the octyl chain, suggesting low water solubility but strong lipid membrane affinity.

- Carbofuran (logP ~1.5) : More hydrophilic, facilitating systemic distribution in plants/animals .

- 7-Benzofuranol (logP ~2.1): Moderate polarity due to the hydroxyl group, enabling excretion in metabolic pathways .

Toxicological and Environmental Impact

- Carbofuran’s acute toxicity (LD₅₀ ~2 mg/kg in rats) stems from carbamate-mediated acetylcholinesterase inhibition. The target compound’s thio group may alter toxicity mechanisms or metabolic pathways .

- The octyl chain could increase environmental persistence, raising bioaccumulation concerns compared to shorter-chain analogs .

Preparation Methods

Starting Materials

- Isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene)

- Methallylpyrocatechol (3-methallyl-1,2-dihydroxybenzene)

These alkenylpyrocatechols are key precursors and can be prepared by thermal isomerization or rearrangement of ortho-substituted phenols.

Catalytic Cyclization Process

The preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is achieved by heating a mixture of isobutenylpyrocatechol and methallylpyrocatechol in the presence of an organic sulfonic acid catalyst, such as benzenesulfonic acid, under controlled temperatures.

-

- Temperature range: 60° to 200° Celsius (preferably 80° to 150° Celsius)

- Catalyst: Organic sulfonic acids (e.g., benzenesulfonic acid, toluenesulfonic acid)

- Solvent: Toluene or similar aromatic solvents

- Concentration of reactants: 1–50% by weight, optimally 3–20%

-

- Mix isobutenylpyrocatechol and methallylpyrocatechol in desired proportions (e.g., 38.6% and 61.4% by weight)

- Add to a heated solution of the sulfonic acid catalyst in toluene at approximately 100° Celsius

- Reflux for about 30 minutes

- Quench with aqueous sodium bicarbonate solution to neutralize acid

- Separate and purify the product by filtration and recrystallization

-

- Approximately 95% yield of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran under optimized conditions

Thermal Isomerization of Ortho-Methallyloxyphenol

Ortho-methallyloxyphenol can be thermally isomerized at 150° to 250° Celsius in a solvent medium to produce methallylpyrocatechol, which can then be converted to the isobutenylpyrocatechol precursor by prolonged heating in bulk, often in contact with metal surfaces to facilitate rearrangement.

Functionalization to Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy)-

The target compound features complex substituents at the 7-position of the benzofuran ring, involving N-methyl-N-octyloxycarbonylaminothio and N-methylcarbamoyloxy groups. The preparation involves further chemical transformations of the 7-hydroxy group through carbamoylation and thiocarbamoylation reactions.

Carbamoylation of the 7-Hydroxy Group

- The 7-hydroxy group of the benzofuran intermediate is reacted with carbamoylating agents to introduce the N-methylcarbamoyloxy moiety.

- Typical carbamoylating reagents include methyl isocyanate or carbamoyl chlorides under basic or catalytic conditions.

- Reaction solvents may include dichloromethane or tetrahydrofuran.

- Reaction temperatures are maintained at mild conditions (0° to 25° Celsius) to avoid side reactions.

Introduction of N-Octyloxycarbonylaminothio Group

- The N-methyl-N-octyloxycarbonylaminothio substituent is introduced by reaction of the carbamoylated benzofuran with thiocarbamoylating agents bearing the octyloxycarbonyl group.

- This step may involve nucleophilic substitution or coupling reactions using reagents such as octyl chloroformate derivatives and thiolating agents.

- Protecting groups and controlled reaction conditions are critical to selectively functionalize the aminothio group without decomposing the benzofuran core.

Summary Table of Key Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Catalyst/Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Preparation of alkenylpyrocatechols | Ortho-methallyloxyphenol | 150–250 °C, thermal isomerization | None (thermal) | Variable | Solvent medium used to control reaction |

| 2. Cyclization to 7-hydroxybenzofuran | Isobutenylpyrocatechol + Methallylpyrocatechol | 80–150 °C, reflux, 30 min | Benzenesulfonic acid (organic sulfonic acid) | ~95 | Solvent: toluene; acid neutralization step |

| 3. Carbamoylation | 7-Hydroxybenzofuran + methyl isocyanate/carbamoyl chloride | 0–25 °C | Base or catalyst (e.g., triethylamine) | High | Mild conditions to preserve benzofuran |

| 4. Thiocarbamoylation | Carbamoylated benzofuran + octyl chloroformate + thiolating agent | Controlled temperature, inert atmosphere | Coupling reagents | Moderate | Protecting groups may be required |

Analytical and Purification Considerations

- Purification of intermediates and final compounds is typically performed by recrystallization (e.g., from hexane) or chromatographic methods.

- Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^13C NMR, is used to confirm structural integrity and substitution patterns.

- Liquid chromatography methods with variable-temperature control have been reported for analysis of related benzofuran compounds.

- Flash points and hazard classifications indicate the need for careful handling of intermediates and reagents (e.g., flash point of 113° Celsius for 2,3-dihydro-2,2-dimethyl-7-benzofuranol).

Research Findings and Industrial Relevance

- The catalytic process using organic sulfonic acids represents an economically favorable and scalable route to the benzofuran intermediate, with moderate temperatures and reaction times.

- The selective functionalization at the 7-position enables the synthesis of complex derivatives like the target compound with potential applications in insecticide development and pharmaceutical research.

- The multi-step synthesis requires careful control of reaction conditions and purification to achieve high yields and purity.

Q & A

Q. What spectroscopic methods are most effective for structural characterization of this benzofuran derivative?

To confirm the molecular structure, use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., assignments for methyl, carbamate, and thioether groups) .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion peaks and fragmentation patterns, as demonstrated in NIST spectral data for related dihydrobenzofurans .

- X-ray Crystallography : For resolving stereochemistry and bond angles, as applied in crystal structure analyses of benzofuran derivatives .

Q. How can impurities in the synthesis of this compound be identified and minimized?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., unreacted intermediates) using temperature-programmed GC columns (e.g., DB-5MS) with He carrier gas .

- High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase methods with C18 columns to separate polar impurities .

Q. What purification techniques are suitable for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

- Recrystallization : Employ solvents like ethanol or acetonitrile for final product crystallization .

Advanced Research Questions

Q. What synthetic challenges arise in constructing the carbamate-thioether moiety, and how can they be addressed?

- Regioselectivity Issues : Steric hindrance from the 2,2-dimethyl group may impede carbamate formation. Mitigate this by using bulky bases (e.g., NaH) to deprotonate reactive sites selectively .

- Thioether Stability : Protect thiol intermediates with trityl groups during coupling reactions to prevent oxidation .

Q. How can enzymatic assays elucidate the bioactivity of this compound?

- Esterase Activity Assays : Measure hydrolysis rates of the octyloxycarbonyl group using esterases (e.g., wtsFae1A/B) and monitor kinetics (KM, kcat) via UV-Vis spectroscopy .

- Docking Studies : Perform molecular docking with target proteins (e.g., fungal cytochrome P450) to predict binding modes and structure-activity relationships .

Q. How should contradictory spectral data (e.g., GC-MS vs. NMR) be resolved?

Q. What computational strategies optimize reaction pathways for this compound?

Q. How does stereochemistry influence the compound’s bioactivity, and how is it analyzed?

- Chiral HPLC : Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) and compare retention times with standards .

- Circular Dichroism (CD) : Correlate optical activity with biological assays (e.g., antimicrobial activity) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.